molecular formula C15H13N3O2S2 B14447352 Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl CAS No. 73927-11-4

Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl

Cat. No.: B14447352
CAS No.: 73927-11-4
M. Wt: 331.4 g/mol
InChI Key: RGZJUTKDZHWVHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, typically involves the reaction of p-aminophenyl sulfone with 2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound .

Scientific Research Applications

Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, has several scientific research applications:

Mechanism of Action

The mechanism of action of sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Sulfone, p-aminophenyl p-(2-pyridylamino)phenyl
  • Sulfone, p-aminophenyl p-(2-imidazolylamino)phenyl
  • Sulfone, p-aminophenyl p-(2-benzimidazolylamino)phenyl

Uniqueness

Sulfone, p-aminophenyl p-(2-thiazolylamino)phenyl, is unique due to the presence of the thiazolylamino group, which imparts specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

73927-11-4

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3O2S2/c16-11-1-5-13(6-2-11)22(19,20)14-7-3-12(4-8-14)18-15-17-9-10-21-15/h1-10H,16H2,(H,17,18)

InChI Key

RGZJUTKDZHWVHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3=NC=CS3

Origin of Product

United States

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